2,3-Dimethylanthraquinone

Description

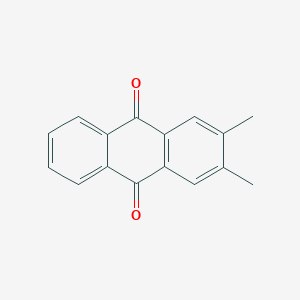

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJPZYXCIHZVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215654 | |

| Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-35-7 | |

| Record name | 2,3-Dimethylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6531-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylanthraquinone

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Dimethylanthraquinone, intended for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights grounded in established scientific principles, covering its synthesis, chemical properties, core applications, and safety profile.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon and a derivative of anthraquinone. Its rigid, planar structure and electron-deficient quinone core are central to its chemical reactivity and broad utility.

1.1. Identifiers and Molecular Structure

-

Chemical Name: 2,3-dimethylanthracene-9,10-dione[1]

-

CAS Number: 6531-35-7[2]

-

Molecular Formula: C₁₆H₁₂O₂

-

Molecular Weight: 236.27 g/mol [2]

-

InChI Key: KIJPZYXCIHZVGP-UHFFFAOYSA-N

1.2. Physicochemical Data

A summary of key physical and chemical properties is presented in the table below, providing a baseline for its handling, purification, and application in various solvent systems.

| Property | Value | Source(s) |

| Appearance | Solid, Powder | [2][3] |

| Melting Point | 210-212 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [3] |

| Storage | Store at room temperature, desiccated | [3][4] |

Section 2: Synthesis and Mechanistic Rationale

The most reliable and high-yielding synthesis of this compound is achieved through a two-step process involving a Diels-Alder reaction followed by an oxidative dehydrogenation. This pathway is notable for its efficiency in constructing the tricyclic core.

2.1. Synthetic Workflow Overview

The overall process transforms readily available starting materials into the target anthraquinone structure with high fidelity. The workflow is robust and scalable.[4]

Caption: High-level workflow for the synthesis of this compound.

2.2. Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses, which serves as a self-validating system due to its reproducibility.[4]

Part A: Diels-Alder Reaction ([4+2] Cycloaddition)

-

Setup: In a 1-liter round-bottomed flask equipped with an efficient reflux condenser, combine 1,4-naphthoquinone (80 g, 0.5 mole) and 2,3-dimethyl-1,3-butadiene (80 g, 1 mole) in 300 mL of ethanol.

-

Reaction: Heat the solution to reflux and maintain for 5 hours.

-

Causality: The thermal energy supplied during reflux is essential to overcome the activation energy of this pericyclic reaction, allowing the concerted formation of two new carbon-carbon bonds. The conjugated diene (dimethylbutadiene) reacts with the dienophile (naphthoquinone) to form the cyclohexene ring of the adduct.[4]

-

-

Isolation: Cool the solution and place it in a refrigerator for 10-12 hours to facilitate complete crystallization.

-

Purification: Filter the resulting crystalline mass and wash with 50 mL of cold ethanol to remove unreacted starting materials. The product is the adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, which appears as white, feathery crystals.

Caption: The concerted mechanism of the Diels-Alder cycloaddition step.

Part B: Oxidative Dehydrogenation (Aromatization)

-

Setup: In a 1-liter three-necked flask equipped with a reflux condenser and an air inlet tube, dissolve the adduct from Part A (40 g) in 600 mL of a 5% ethanolic potassium hydroxide solution.

-

Reaction: Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and the initial green color will transition to yellow.

-

Causality: The basic medium (ethanolic KOH) facilitates the tautomerization of the enone intermediate. Oxygen from the air then acts as the terminal oxidant, driving the dehydrogenation of the tetrahydro-anthraquinone adduct to the thermodynamically stable, fully aromatic anthraquinone system. This process is an autoxidation.[4]

-

-

Isolation: Filter the precipitated yellow quinone with suction.

-

Purification: Wash the product sequentially with 200 mL of water, 100 mL of ethanol, and finally 50 mL of ether to yield the pure, air-dried this compound. The overall yield for both steps is approximately 90%.[4]

Section 3: Key Industrial and Research Applications

The unique electronic and structural features of this compound make it a valuable compound in several fields.

3.1. Hydrogen Peroxide Production (Anthraquinone Process)

This compound and other alkylated anthraquinones are critical catalysts in the industrial production of hydrogen peroxide via the Riedl–Pfleiderer process. The process hinges on a continuous catalytic cycle of reduction and oxidation.[5]

-

Hydrogenation: The alkylanthraquinone is reduced with hydrogen over a palladium catalyst to its hydroquinone form (anthrahydroquinone).

-

Oxidation: This reduced form is then oxidized by bubbling air through the solution, which regenerates the starting alkylanthraquinone and produces hydrogen peroxide.

-

Extraction: The hydrogen peroxide is subsequently extracted with water. The regenerated anthraquinone remains in the organic phase and is recycled, making the process highly efficient.[5]

Caption: Catalytic cycle of the anthraquinone process for H₂O₂ production.

3.2. Photoinitiator for Polymerization

In UV-curing systems for coatings, adhesives, and inks, this compound can function as a photoinitiator.[6] Upon absorption of UV light, the anthraquinone molecule is promoted to an excited triplet state. This highly energetic species can then abstract a hydrogen atom from a suitable donor (like a solvent or an amine co-initiator), generating free radicals that initiate the polymerization chain reaction.[2][6]

3.3. Intermediate in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its stable aromatic core can be further functionalized, making it a key precursor for:

-

Dyes and Pigments: It forms the chromophore for various high-performance dyes used in textiles and plastics.[6][7]

-

Pharmaceuticals: It is a starting reagent for synthesizing more complex molecules. For instance, it is used in the regioselective synthesis of 6-amino-2,3-anthracenedimethanol, a compound of interest in medicinal chemistry.

Section 4: Analytical Characterization

Proper characterization is crucial for confirming the identity and purity of this compound. Standard analytical techniques provide a detailed fingerprint of the molecule.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

-

Aromatic Protons (4H): Two multiplets in the range of δ 7.5-8.5 ppm, corresponding to the protons on the unsubstituted benzene ring.

-

Aromatic Protons (2H): A singlet around δ 8.0 ppm for the two equivalent protons on the dimethyl-substituted ring.

-

Methyl Protons (6H): A sharp singlet around δ 2.5 ppm, as the two methyl groups are chemically equivalent.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each unique carbon environment.

-

Carbonyl Carbons (C=O): Expected in the highly deshielded region, around δ 180-185 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-145 ppm. The methyl-substituted carbons (C2, C3) and the carbons at the ring junctions will have distinct chemical shifts.

-

Methyl Carbons (-CH₃): A signal in the aliphatic region, typically around δ 20 ppm.

-

4.2. Chromatographic and Spectrometric Methods

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reverse-phase HPLC with a C18 column. A mobile phase of acetonitrile and water with UV detection (around 254 nm or 330 nm) provides excellent resolution and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 236.[7]

Section 5: Safety, Toxicology, and Handling

Understanding the toxicological profile and handling requirements is paramount for safe laboratory and industrial use.

5.1. Hazard Classification

This compound is classified with the following GHS hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

5.2. Recommended Personal Protective Equipment (PPE)

Standard laboratory PPE should be employed when handling this compound:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated fume hood. For handling large quantities or generating dust, a dust mask (e.g., N95) is recommended.

5.3. Toxicological Insights and Carcinogenicity

While specific long-term toxicology studies on this compound are limited, data on the parent compound, anthraquinone, provides critical context. The National Toxicology Program (NTP) conducted feed studies on anthraquinone in rats and mice. Their findings concluded that anthraquinone caused cancer of the kidney and urinary bladder in male and female rats, and liver cancer in female rats and in both male and female mice.[5] Although this data pertains to the parent molecule, it suggests that anthraquinone derivatives should be handled with caution as potential carcinogens. One supplier source explicitly states that this compound shows carcinogenicity.[3]

References

-

Chem-Impex. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

BioCrick. (n.d.). This compound | CAS:6531-35-7. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2,3-dimethyl anthraquinone. Retrieved January 10, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

- U.S. Patent No. 5,723,675. (1998). Method for preparing anthraquinones.

- U.S. Patent No. 3,009,782. (1961). Production of hydrogen peroxide by anthraquinone process in the presence of a fixed bed catalyst.

- U.S. Patent No. 2,995,424. (1961). Hydrogen peroxide via tetrahydroanthraquinone.

- U.S. Patent No. 5,662,878. (1997). Process for the production of hydrogen peroxide.

-

National Toxicology Program. (2005). NTP technical report on the toxicology and carcinogenesis studies of anthraquinone (CAS No. 84-65-1) in F344/N rats and B6C3F1 mice (Feed Studies). PubMed. [Link]

-

Innovation.world. (n.d.). The Anthraquinone Process For H₂O₂ Production. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Anthraquinone process. Retrieved January 10, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Allen, C. F. H., & Bell, A. (1942). This compound. Organic Syntheses, 22, 37. [Link]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. NTP technical report on the toxicology and carcinogenesis studies of anthraquinone (CAS No. 84-65-1) in F344/N rats and B6C3F1 mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new anthraquinone derivative as a near UV and visible light photoinitiator for free-radical, thiol–ene and cationic polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound | C16H12O2 | CID 81019 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-Dimethylanthraquinone molecular weight and formula

An In-Depth Technical Guide to 2,3-Dimethylanthraquinone for Advanced Research & Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond basic data to provide in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and validated methodologies.

Core Molecular and Physicochemical Properties

This compound is an aromatic organic compound featuring a 9,10-anthracenedione core substituted with two methyl groups. This substitution pattern critically influences its electronic properties, solubility, and reactivity, making it a valuable precursor and functional molecule in various scientific domains.

Its fundamental identity is defined by its molecular formula, C₁₆H₁₂O₂ , and a precise molecular weight of approximately 236.27 g/mol [1][2][3][4][5]. The presence of the quinone moiety and the aromatic system are central to its chemical behavior, particularly its redox activity and role as a chromophore.

For practical laboratory use, a clear understanding of its physical properties is essential. The following table summarizes key quantitative data sourced from authoritative chemical databases and suppliers.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dimethylanthracene-9,10-dione | [4] |

| CAS Number | 6531-35-7 | [1][2][3][6] |

| Molecular Formula | C₁₆H₁₂O₂ | [4][6] |

| Molecular Weight | 236.27 g/mol | [1][2] |

| Appearance | Solid, Powder | [2][7][6] |

| Melting Point | 209–212 °C | [2][5][8][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [7] |

| InChI Key | KIJPZYXCIHZVGP-UHFFFAOYSA-N | [2][7][6] |

Synthesis Methodology: A Validated Protocol

The synthesis of this compound is reliably achieved through a two-step process involving a Diels-Alder reaction followed by oxidative dehydrogenation. The procedure detailed in Organic Syntheses provides a robust and high-yield pathway, making it a trusted method for laboratory-scale production[8].

Causality in Experimental Design

The choice of a Diels-Alder reaction is strategic; it is a powerful and convergent cycloaddition that efficiently constructs the core carbocyclic framework from simple precursors: 1,4-naphthoquinone (the dienophile) and 2,3-dimethyl-1,3-butadiene (the diene)[8][10]. The subsequent dehydrogenation (an oxidation step) is necessary to convert the initially formed tetrahydroanthraquinone adduct into the fully aromatic and thermodynamically stable anthraquinone system[8]. The use of air bubbled through an ethanolic potassium hydroxide solution is an effective and accessible method for this aromatization, where the basic medium facilitates the oxidation process[8].

Experimental Workflow Diagram

Caption: Synthesis Workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from the procedure published in Organic Syntheses, Vol. 22, p.37 (1942)[8].

Step 1: Formation of the Diels-Alder Adduct

-

In a 1-L round-bottomed flask, combine 80 g (0.5 mole) of 1,4-naphthoquinone and 80 g (1.0 mole) of 2,3-dimethyl-1,3-butadiene in 300 mL of ethanol.

-

Fit the flask with an efficient reflux condenser and reflux the solution for 5 hours.

-

After reflux, cool the solution to room temperature and then place it in a refrigerator for 10–12 hours to facilitate crystallization.

-

Break up the resulting crystalline mass with a spatula.

-

Filter the solid adduct using a Büchner funnel and wash the crystals with 50 mL of cold ethanol to remove residual reactants.

-

The isolated intermediate, 2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone, is typically of sufficient purity for the next step. The expected yield is approximately 116 g (96%)[8].

Step 2: Dehydrogenation to this compound

-

Prepare a 5% ethanolic potassium hydroxide solution by dissolving 30 g of KOH in 570 g of 95% ethanol.

-

In a 1-L three-necked flask equipped with a reflux condenser and a gas inlet tube, dissolve 40 g of the adduct from Step 1 in 600 mL of the prepared ethanolic KOH solution.

-

Bubble a steady stream of air through the solution for 24 hours. The reaction is exothermic, and the solution color will change from an initial green to yellow as the product precipitates[8].

-

After 24 hours, filter the yellow precipitate with suction.

-

Wash the collected solid sequentially with 200 mL of water, 100 mL of ethanol, and finally 50 mL of ether to remove inorganic salts and organic impurities.

-

Air-dry the final product. The expected yield of this compound (m.p. 209–210 °C) is 36.5–37.5 g (94–96% for this step)[8].

Key Applications in Research & Development

The unique structure of this compound makes it a versatile tool in several high-tech research and industrial fields. Its utility stems from its properties as a stable chromophore, a redox-active molecule, and a rigid building block for larger functional systems.

-

Dyes and Pigments: It serves as a key intermediate in the synthesis of high-performance anthraquinone-based dyes, valued in the textile industry for their vibrant colors and excellent lightfastness[1][11][12].

-

Organic Electronics: The compound's electron-accepting nature and rigid aromatic core are leveraged in the development of materials for organic solar cells, where it can enhance light absorption and improve energy conversion efficiency[1][11]. Its derivatives are also explored for use in energy storage systems like flow batteries[1][12].

-

Advanced Organic Synthesis: As a versatile reagent, it is a starting material for more complex molecules. For instance, it can be used in the regioselective synthesis of 6-amino-2,3-anthracenedimethanol, a precursor for specialized chemical probes or materials[9].

-

Analytical Chemistry: The photoreactivity of this compound has been exploited to develop it as a photo-reagent for the analysis of ginsenosides using a photoreduction fluorescence (PRF) detection method, offering high sensitivity[2][9].

Structure-Application Relationship Diagram

Caption: Relationship between structure and applications.

Spectroscopic Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques. While raw spectra are lot-specific, the expected features are predictable based on its molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of a conjugated ketone (C=O) stretch, typically appearing around 1670-1680 cm⁻¹. Additional peaks corresponding to aromatic C=C stretching will be observed in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. It will show two singlets for the aromatic protons on the unsubstituted ring, a singlet for the aromatic protons on the substituted ring, and a singlet integrating to 6 protons for the two equivalent methyl groups.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons (typically >180 ppm), several signals for the aromatic carbons, and a single signal for the two equivalent methyl group carbons in the aliphatic region (~20 ppm).

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 236. Subsequent fragmentation patterns would involve the loss of CO and methyl groups, providing further structural confirmation[13].

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. A thorough risk assessment should be conducted before any experimental work[8].

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2][4]. It has also been noted to show carcinogenicity[7]. The Water Hazard Class (WGK) is 3, indicating it is highly hazardous to water[2][14].

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory[2][15]. When handling the powder, a dust mask (e.g., N95) should be used to prevent inhalation[2].

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible[15].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[7].

-

Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations[8].

Conclusion

This compound is a compound of significant utility, bridging foundational organic chemistry with materials science, analytical chemistry, and industrial applications. Its straightforward, high-yield synthesis makes it an accessible yet powerful molecule. For the research and drug development professional, a comprehensive understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in creating novel dyes, advanced electronic materials, and complex molecular architectures.

References

-

Allen, C. F. H., and Bell, A. (1942). This compound. Organic Syntheses, 22, 37. URL: [Link]

-

BioCrick. (n.d.). This compound. BioCrick Bio-Tech. URL: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. URL: [Link]

-

ChemWhat. (n.d.). This compound CAS#: 6531-35-7. ChemWhat. URL: [Link]

-

J&K Scientific LLC. (n.d.). This compound. J&K Scientific LLC. URL: [Link]

-

The Good Scents Company. (n.d.). 2,3-dimethyl anthraquinone. The Good Scents Company. URL: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. URL: [Link]

- Lee, S. H., & Jun, K. W. (1998). U.S. Patent No. 5,723,675. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. (n.d.). 2,3-Dimethyl-1,4,4a,9a-tetrahydro-anthraquinone. National Center for Biotechnology Information. URL: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethylanthraquinone, 97+%. Cole-Parmer. URL: [Link]

-

Milshteyn, D., et al. (2019). Mass spectra of anthraquinone and 2-methylanthraquinone... ResearchGate. URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 6531-35-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C16H12O2 | CID 81019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | CAS:6531-35-7 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | 6531-35-7 [chemicalbook.com]

- 10. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]

- 11. jk-sci.com [jk-sci.com]

- 12. This compound [myskinrecipes.com]

- 13. researchgate.net [researchgate.net]

- 14. 2,3-dimethyl anthraquinone, 6531-35-7 [thegoodscentscompany.com]

- 15. fishersci.com [fishersci.com]

Foreword: The Architectural Nuances of a Substituted Anthraquinone

An In-Depth Technical Guide to the Structural Analysis and Conformation of 2,3-Dimethylanthraquinone

Prepared by: Gemini, Senior Application Scientist

To the dedicated researcher, scientist, and drug development professional, a molecule is not merely a collection of atoms but a complex piece of machinery. Its function is dictated by its form, its reactivity by its electronic landscape, and its potential by its conformational dynamics. This compound, a derivative of the vital anthraquinone core, presents a fascinating case study in molecular architecture. While seemingly simple, the addition of two methyl groups to the aromatic framework introduces subtle yet significant steric and electronic effects that influence its solid-state packing, solution-state behavior, and ultimately, its utility in fields ranging from dye manufacturing to materials science and medicinal chemistry.[1][2][3]

This guide eschews a conventional, rigid template. Instead, it is structured to mirror the logical workflow of a comprehensive structural investigation. We begin with the foundational synthesis and proceed through a multi-pronged analytical approach, integrating spectroscopic, crystallographic, and computational methods. Our objective is not just to present data, but to illuminate the causality behind each experimental choice and to demonstrate how these disparate techniques converge to provide a holistic understanding of the molecule's structure and conformational preferences.

Foundational Synthesis and Purification: The Prerequisite for Purity

The journey of structural analysis begins with the molecule's creation. A reliable synthesis is paramount, as impurities can confound spectroscopic signals and impede crystallization. The most robust and well-documented synthesis of this compound proceeds via a Diels-Alder reaction followed by dehydrogenation.[4]

Causality of Method: The Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene is an efficient and high-yield method for constructing the core tricyclic system. The subsequent dehydrogenation (aromatization) is readily achieved by air oxidation in an ethanolic potassium hydroxide solution, a classic and effective method for this type of transformation.[4]

Experimental Protocol: Synthesis via Diels-Alder Reaction

-

Adduct Formation:

-

Dissolve 1,4-naphthoquinone (0.5 mole) and 2,3-dimethyl-1,3-butadiene (1.0 mole) in 300 mL of ethanol in a 1-L round-bottomed flask.

-

Reflux the solution for 5 hours. The cycloaddition reaction occurs during this step.

-

Cool the solution and refrigerate for 10-12 hours to facilitate crystallization of the intermediate adduct.

-

Filter the white, crystalline adduct and wash with a small volume of cold ethanol. The product should be pure enough for the next step.[4]

-

-

Dehydrogenation (Aromatization):

-

Dissolve 40 g of the dried adduct in 600 mL of 5% ethanolic potassium hydroxide solution.

-

Bubble a steady stream of air through the solution at room temperature for 24 hours. The solution will change color from green to yellow as the quinone forms and precipitates.

-

Filter the resulting yellow precipitate (this compound).

-

Wash the product sequentially with water, ethanol, and finally, ether to remove residual reactants and byproducts.

-

Air-dry the final product. The expected melting point is in the range of 210-212 °C.[4][5]

-

Integrated Analytical Workflow

A single analytical technique provides only one dimension of a molecule's identity. True structural elucidation requires a synergistic approach where spectroscopic, crystallographic, and computational data are used to validate and complement one another.

Spectroscopic Characterization: Probing the Molecular Framework

Spectroscopy provides detailed information about the molecule's connectivity and electronic properties in the solution or solid state.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.[8][9][10] For this compound, we expect a highly symmetric pattern of signals.

Causality of Observations: The molecule possesses a C2v symmetry axis, which means that protons and carbons on opposite sides of the molecule are chemically equivalent. The electron-withdrawing nature of the carbonyl groups will deshield adjacent protons and carbons, shifting their signals downfield.

-

¹H NMR: Reveals the number and environment of hydrogen atoms.

-

¹³C NMR: Shows the number and type of carbon atoms (e.g., methyl, aromatic C-H, quaternary).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the signals by revealing proton-proton and proton-carbon correlations through bonds.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Causality of Observations: The key feature in the IR spectrum of this compound is the strong absorption band characteristic of the conjugated ketone C=O stretch. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the methyl groups, will also be present.

Mass Spectrometry (MS) and UV-Visible Spectroscopy

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula by measuring the mass-to-charge ratio with very high precision.

-

UV-Visible Spectroscopy: This method probes the electronic transitions within the conjugated π-system.[6] Anthraquinones typically show strong π → π* transitions in the UV region and weaker n → π* transitions that can extend into the visible region.[6]

Summary of Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | Two distinct multiplets in the δ 7.5-8.5 ppm range | Protons adjacent to carbonyls are deshielded. |

| Methyl Protons | A single sharp singlet around δ 2.4 ppm | Both methyl groups are chemically equivalent. | |

| ¹³C NMR | Carbonyl Carbons | Signal > δ 180 ppm | Highly deshielded due to electronegative oxygen. |

| Aromatic Carbons | Multiple signals in the δ 125-145 ppm range | Reflects the different electronic environments. | |

| Methyl Carbons | A single signal around δ 20 ppm | Typical for sp³ carbons attached to an aromatic ring. | |

| IR | C=O Stretch | Strong, sharp band at ~1670-1680 cm⁻¹ | Characteristic of a conjugated aryl ketone. |

| C-H Stretch (Arom.) | Bands > 3000 cm⁻¹ | Typical for sp² C-H bonds. | |

| C-H Stretch (Aliph.) | Bands < 3000 cm⁻¹ | From the two methyl groups. | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 236.27 | Corresponds to the molecular formula C₁₆H₁₂O₂.[11][12][13] |

| UV-Vis | λmax | Multiple bands, e.g., ~250 nm, ~330 nm | Characteristic π → π* and n → π* transitions of the anthraquinone chromophore.[6] |

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[14][15]

Causality of Method: Obtaining a high-quality single crystal is the most critical and often most challenging step.[14] Slow evaporation is the preferred method for small, soluble organic molecules as it allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects.[16][17] The choice of solvent is crucial; a solvent in which the compound is moderately soluble is ideal to control the rate of crystal growth.[17][18]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth (Slow Evaporation):

-

Prepare a nearly saturated solution of purified this compound in a suitable solvent (e.g., toluene, chloroform, or ethyl acetate).

-

Filter the solution through a syringe filter into a clean, small vial to remove any particulate matter which could act as unwanted nucleation sites.[17]

-

Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days in a vibration-free environment.[17]

-

Monitor for the formation of well-defined, single crystals with dimensions ideally around 0.1-0.3 mm.[16]

-

-

Data Collection and Structure Refinement:

-

Carefully select and mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[15]

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build and refine the molecular model against the experimental data until convergence is reached, yielding the final structure with precise atomic coordinates.[15]

-

The resulting crystal structure for this compound would be expected to show a nearly planar anthraquinone core, with the methyl groups lying close to this plane.

Computational Analysis: The Theoretical Conformation

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the molecule's intrinsic properties in the absence of crystal packing or solvent effects.[19][20] It is used to find the lowest energy (most stable) conformation of the molecule in the gas phase.

Causality of Method: Geometry optimization is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule.[21] The B3LYP functional with a 6-31G* basis set is a widely used and well-validated level of theory that provides a good balance of accuracy and computational efficiency for organic molecules.[19][22]

Workflow Protocol: DFT Geometry Optimization

-

Input Structure Generation: Build a 2D or rough 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).[23]

-

Calculation Setup:

-

Select a quantum chemistry software package (e.g., Gaussian, NWChem).[19]

-

Specify the job type as "Geometry Optimization."

-

Choose the level of theory: DFT.

-

Select the functional: B3LYP.

-

Select the basis set: 6-31G*.

-

-

Execution and Analysis:

-

Submit the calculation. The software will iteratively adjust the geometry to find the energy minimum.

-

Verify that the optimization has converged successfully (i.e., it has found a true minimum on the potential energy surface).

-

Analyze the output to obtain the optimized bond lengths, bond angles, and dihedral angles of the lowest-energy conformation.[22]

-

Conformation: A Synthesis of Theory and Experiment

The final step is to compare the results. The conformation of this compound is largely defined by the orientation of the two methyl groups relative to the planar anthraquinone system.

-

X-ray crystallography provides the conformation as it exists in the solid state, influenced by intermolecular forces (crystal packing).

-

DFT calculations provide the intrinsic, lowest-energy conformation of an isolated molecule in the gas phase.

-

NMR spectroscopy (specifically through Nuclear Overhauser Effect, NOE, experiments) can provide information about through-space proximities of atoms in solution, offering insights into the solution-state conformation.[24]

For this compound, high agreement is expected between all three methods. The steric hindrance between the methyl groups and the adjacent aromatic protons is minimal, allowing the anthraquinone core to remain largely planar. The methyl groups are expected to adopt a conformation that minimizes steric repulsion, which is typically achieved when one C-H bond of each methyl group is eclipsed with the plane of the aromatic ring. Any observed deviations from planarity in the crystal structure would be attributable to crystal packing forces rather than significant intramolecular strain.

References

- Allen, C. F. H., & Bell, A. (1942). This compound. Organic Syntheses, 22, 37.

- X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University. (n.d.). X-Ray Crystallography.

- EXPO - Software Ic. (n.d.).

- ChemicalBook. (n.d.). This compound | 6531-35-7.

- ResearchGate. (n.d.).

- YouTube. (2022, December 31).

- Kulaev, K., et al. (2025, January 21). On the practical applicability of modern DFT functionals for chemical computations.

- PubMed Central. (n.d.).

- Creative BioMart. (n.d.). X-ray Crystallography.

- Chem-Impex. (n.d.). This compound.

- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

- Sigma-Aldrich. (n.d.). This compound 98 6531-35-7.

- MySkinRecipes. (n.d.). This compound.

- YouTube. (2023, August 5).

- IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography.

- Powers Group, UNL. (n.d.).

- PubMed Central. (n.d.). x Ray crystallography.

- PubMed. (1999, November 26). NMR Structure Determination of Ion Pairs Derived from Quinine: A Model for Templating in Asymmetric Phase-Transfer Reductions by BH(4)(-).

- Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 6531-35-7.

- Wesleyan University. (n.d.).

- ChemicalBook. (n.d.). This compound CAS#: 6531-35-7.

- PubChem. (n.d.). This compound | C16H12O2 | CID 81019.

- CymitQuimica. (n.d.). This compound.

- BenchChem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.

- Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Nobel Prize. (n.d.).

- Krishnaveni Degree College. (n.d.). acharya nagarjuna university (anu).

- ORCA - Cardiff University. (n.d.).

- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. The coordination chemistry of substituted anthraquinones: Developments and applications -ORCA [orca.cardiff.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound CAS#: 6531-35-7 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lehigh.edu [lehigh.edu]

- 8. bionmr.unl.edu [bionmr.unl.edu]

- 9. jchps.com [jchps.com]

- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 11. scbt.com [scbt.com]

- 12. This compound | C16H12O2 | CID 81019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. How To [chem.rochester.edu]

- 18. journals.iucr.org [journals.iucr.org]

- 19. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 20. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 24. NMR Structure Determination of Ion Pairs Derived from Quinine: A Model for Templating in Asymmetric Phase-Transfer Reductions by BH(4)(-) with Implications for Rational Design of Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,3-Dimethylanthraquinone from o-benzoylbenzoic acid

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethylanthraquinone

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and widely utilized method for the synthesis of this compound. Anthraquinone and its derivatives are a critical class of compounds, serving as foundational structures for dyes, pigments, and advanced materials, and as key intermediates in pharmaceutical manufacturing.[1][2] This document details a two-step synthetic pathway commencing with the Friedel-Crafts acylation of o-xylene with phthalic anhydride to yield the intermediate, 2-(3,4-dimethylbenzoyl)benzoic acid, followed by an acid-catalyzed intramolecular cyclization to afford the target molecule. The narrative emphasizes the mechanistic underpinnings of each synthetic step, provides detailed, field-proven experimental protocols, and outlines methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically rigorous understanding of this synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is efficiently achieved through a two-stage process. The core logic involves constructing the tricyclic anthraquinone skeleton by first coupling two aromatic precursors, followed by an intramolecular ring closure.

-

Step 1: Friedel-Crafts Acylation. This step forms the key intermediate, 2-(3,4-dimethylbenzoyl)benzoic acid. It involves the electrophilic aromatic substitution reaction between o-xylene and phthalic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][4]

-

Step 2: Intramolecular Cyclization (Dehydration). The synthesized keto-acid intermediate is then subjected to dehydration and ring closure in the presence of a strong protic acid, such as concentrated sulfuric acid or fuming sulfuric acid (oleum), to yield the final this compound product.[5][6]

The following workflow diagram illustrates the high-level synthetic sequence.

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid via Friedel-Crafts Acylation

Principle and Mechanism

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[7] In this synthesis, phthalic anhydride serves as the acylating agent. The reaction is initiated by the coordination of a Lewis acid, AlCl₃, to one of the carbonyl oxygens of the anhydride. This coordination polarizes the C=O bond, creating a highly electrophilic acylium ion-like species.[3]

The electron-rich o-xylene ring then acts as a nucleophile, attacking the activated carbonyl carbon. Due to the ortho-para directing nature of the two methyl groups, the substitution occurs preferentially at the para position relative to one of the methyl groups (C4), which is sterically more accessible than the position between the two methyl groups. A subsequent loss of a proton restores aromaticity and, after acidic workup to hydrolyze the aluminum complex, yields the product, 2-(3,4-dimethylbenzoyl)benzoic acid.[3]

Caption: Mechanistic steps of the Friedel-Crafts acylation.

Experimental Protocol: Laboratory Scale

This protocol is adapted from established procedures for the acylation of aromatic compounds with phthalic anhydride.[8][9]

Materials and Reagents:

-

Phthalic Anhydride

-

o-Xylene (anhydrous)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous, as solvent)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Activated Charcoal

Procedure:

-

Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: In a dry environment, charge the flask with anhydrous aluminum chloride (e.g., 0.25 mol). Add 150 mL of anhydrous dichloromethane.

-

Addition of Phthalic Anhydride: Cool the stirred suspension to 0-5 °C in an ice bath. Add phthalic anhydride (e.g., 0.1 mol) portion-wise, ensuring the temperature remains below 10 °C.

-

Addition of o-Xylene: Add o-xylene (e.g., 0.11 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. The mixture will typically become a thick, colored slurry.

-

Hydrolysis (Work-up): Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice (approx. 300 g) and concentrated HCl (30 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood. Stir until the ice has melted and the complexes have decomposed.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Purification: Combine the organic extracts. Extract the combined DCM solution with 10% sodium carbonate solution. The acidic product will move into the aqueous basic layer, leaving non-acidic impurities behind.

-

Precipitation: Cool the aqueous sodium carbonate extract in an ice bath and carefully acidify it by adding concentrated HCl dropwise until the pH is ~1-2. The product, 2-(3,4-dimethylbenzoyl)benzoic acid, will precipitate as a solid.

-

Final Collection: Collect the solid product by suction filtration, wash thoroughly with cold water, and dry under vacuum.

Data Summary: Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Stoichiometry | ||

| Phthalic Anhydride | 1.0 equivalent | Limiting reagent. |

| o-Xylene | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the anhydride. |

| Aluminum Chloride | 2.2 - 2.5 equivalents | Stoichiometric amounts are required as AlCl₃ complexes with both the anhydride and the ketone product.[9] |

| Conditions | ||

| Solvent | Dichloromethane or excess o-Xylene | An inert solvent is often used to control viscosity and temperature.[10] |

| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction; stirring at room temp drives it to completion.[8] |

| Reaction Time | 3 - 5 hours | Sufficient time for the reaction to proceed to completion. |

Part II: Synthesis of this compound via Intramolecular Cyclization

Principle and Mechanism

The second stage of the synthesis is an intramolecular electrophilic aromatic substitution, specifically a dehydration-cyclization reaction.[6] In the presence of a strong acid like concentrated H₂SO₄, the carboxylic acid group of the intermediate is protonated. This protonation makes the carbonyl carbon of the carboxylic acid highly electrophilic. The nearby dimethyl-substituted aromatic ring then acts as an intramolecular nucleophile, attacking this electrophilic center. This cyclization step forms a new six-membered ring. Subsequent dehydration (loss of a water molecule) from the resulting intermediate leads to the formation of the stable, fully conjugated tricyclic system of this compound.[5]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. brainly.com [brainly.com]

- 4. beyondbenign.org [beyondbenign.org]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN104326896A - Synthesis method of 2-amylanthraquinone - Google Patents [patents.google.com]

Solubility Characteristics of 2,3-Dimethylanthraquinone in Common Organic Solvents

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a detailed examination of the solubility of 2,3-Dimethylanthraquinone (DMAQ), a key organic intermediate in the synthesis of dyes, pigments, and advanced materials.[1][2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating products. This document synthesizes available data on its physicochemical properties and qualitative solubility, grounded in the fundamental principles of solvent-solute interactions. Furthermore, it presents a robust, step-by-step experimental protocol for the quantitative determination of solubility, designed to ensure accuracy and reproducibility in a research setting.

Introduction to this compound (DMAQ)

This compound is a solid organic compound featuring a tricyclic aromatic anthraquinone core with two methyl group substituents. Its rigid, planar structure and chemical functionalities make it a valuable building block in various fields. It is notably used as a starting reagent for complex organic molecules, a photoinitiator in UV-curing systems, and a component in the development of materials for energy storage and electrochemistry.[1][2][3]

The efficiency of DMAQ in these applications is critically dependent on its behavior in solution. Selecting an appropriate solvent is crucial for achieving desired reaction kinetics, controlling crystallization for purification, and ensuring homogeneity in formulations. This guide addresses the fundamental question of DMAQ's solubility by examining its molecular properties and interactions with a range of common laboratory solvents.

Core Physicochemical Properties

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key characteristics of DMAQ are summarized below. The anthraquinone skeleton provides a large, relatively non-polar surface area, while the two ketone groups introduce sites of polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂O₂ | [4][5][6] |

| Molecular Weight | 236.27 g/mol | [4] |

| Appearance | Solid, Powder | [5][7] |

| Melting Point | 210-212 °C | [3] |

| Water Solubility | 0.3535 mg/L at 25 °C (Estimated) | [4] |

| LogP (o/w) | 4.300 (Estimated) |[4] |

Caption: Chemical Structure of this compound.

Guiding Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means that substances with similar polarities are more likely to be miscible.

-

Polarity: Solvents are classified as polar or non-polar. Polar solvents (e.g., water, ethanol) have significant dipole moments, while non-polar solvents (e.g., hexane, toluene) do not. DMAQ is a largely non-polar molecule due to its extensive aromatic system, but the two ketone groups introduce polar character. Therefore, it is expected to be most soluble in solvents of intermediate to low polarity.

-

Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the additional thermal energy helps overcome the lattice energy of the solid crystal and promotes the dissolution process.

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller analogues.[8]

Qualitative Solubility Profile of DMAQ

While precise quantitative data is scarce in publicly available literature, qualitative assessments provide valuable guidance. DMAQ is practically insoluble in water, consistent with its high estimated LogP value.[4] It demonstrates good solubility in several common aprotic and moderately polar organic solvents.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Polarity Index (P')[9][10] | Type | Reported Solubility |

|---|---|---|---|

| Hexane | 0.1 | Non-polar, Aprotic | Likely Poorly Soluble |

| Toluene | 2.4 | Non-polar, Aprotic | Likely Soluble |

| Dichloromethane (DCM) | 3.1 | Polar, Aprotic | Soluble [7] |

| Chloroform | 4.1 | Polar, Aprotic | Soluble [7] |

| Diethyl Ether | 2.8 | Polar, Aprotic | Likely Sparingly Soluble |

| Ethyl Acetate | 4.4 | Polar, Aprotic | Soluble [7] |

| Acetone | 5.1 | Polar, Aprotic | Soluble [7] |

| Ethanol | 5.2 (Relative Polarity) | Polar, Protic | Sparingly Soluble (at RT) |

| Methanol | 5.1 | Polar, Protic | Poorly Soluble (at RT) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, Aprotic | Soluble [7] |

| Water | 10.2 | Polar, Protic | Insoluble [4] |

Note: "Likely" solubilities are inferred based on chemical principles and the reported data for solvents with similar properties.

Standard Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[11]

Causality Behind Experimental Design: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving thermodynamic equilibrium.[12] This is accomplished by adding excess solute to the solvent and allowing sufficient time for equilibrium to be reached under controlled temperature and agitation. Subsequent analysis of the clear supernatant provides the solubility value.

5.1. Materials and Reagents

-

Solute: High-purity this compound (>98%)

-

Solvents: HPLC-grade or equivalent high-purity organic solvents.

-

Apparatus:

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker, incubator, or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

5.2. Safety and Handling

-

This compound is a skin, eye, and respiratory irritant.[13]

-

Always handle the compound in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

-

Consult the Safety Data Sheet (SDS) for both DMAQ and all solvents before beginning work.[14]

5.3. Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid DMAQ to a series of vials (e.g., 20-50 mg into 5 mL of solvent). The key is to ensure solid material remains visible after equilibration.[11]

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe, and immediately filter it through a syringe filter into a clean vial to remove all undissolved particles.[15]

-

Quantification:

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Determine the concentration by comparing the sample's response to a standard curve prepared from known concentrations of DMAQ.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as mg/mL or mol/L.

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Conclusion

This compound exhibits solubility characteristics typical of a large, moderately polar organic solid. It is effectively insoluble in polar protic solvents like water but shows good solubility in a range of polar aprotic solvents, including dichloromethane, chloroform, ethyl acetate, acetone, and DMSO.[4][7] This profile is dictated by the interplay between its large non-polar aromatic core and its polar ketone functionalities. For research and development professionals, this indicates that solvents like chlorinated hydrocarbons and ketones are excellent candidates for reaction media, while less polar solvents like toluene may be suitable for crystallization processes where slightly lower solubility is advantageous. The provided experimental protocol offers a reliable framework for generating precise, quantitative solubility data essential for advanced process development and formulation.

References

-

2,3-dimethyl anthraquinone, 6531-35-7. (n.d.). The Good Scents Company. Retrieved from [Link]

-

This compound | CAS:6531-35-7. (n.d.). BioCrick. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Polarity of Solvents. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

This compound | C16H12O2. (n.d.). PubChem. Retrieved from [Link]

-

Solvent-Miscibility-and-Polarity-Chart.pdf. (n.d.). Organometallics. Retrieved from [Link]

-

This compound. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]

-

<1236> Solubility Measurements. (2016, September 30). USP-NF. Retrieved from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved from [Link]

-

Solubility determination and crystallization. (n.d.). HUBER. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 6531-35-7 [chemicalbook.com]

- 4. 2,3-dimethyl anthraquinone, 6531-35-7 [thegoodscentscompany.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS:6531-35-7 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Polarity Index [macro.lsu.edu]

- 10. organometallics.it [organometallics.it]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Solubility Measurements | USP-NF [uspnf.com]

- 13. This compound | C16H12O2 | CID 81019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2,3-Dimethylanthraquinone: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectroscopic characterization of 2,3-Dimethylanthraquinone, a key organic intermediate in the synthesis of various dyes and biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical data essential for the identification, purity assessment, and structural elucidation of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound, with the molecular formula C₁₆H₁₂O₂, belongs to the anthraquinone family, a class of aromatic ketones known for their diverse applications, from high-performance pigments to potential therapeutic agents.[1][2] Accurate and thorough characterization of this molecule is paramount to ensure the reliability and reproducibility of research and manufacturing processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed fingerprint of the molecule's structure and electronic properties. This guide will delve into the principles, experimental protocols, and data interpretation for each of these techniques as applied to this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the anthraquinone scaffold.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | m | 2H | H-5, H-8 |

| ~8.05 | s | 2H | H-1, H-4 |

| ~7.75 | m | 2H | H-6, H-7 |

| ~2.45 | s | 6H | 2 x -CH₃ |

Note: The presented data is a representative spectrum in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

The ¹H NMR spectrum of this compound is characterized by distinct signals in both the aromatic and aliphatic regions.

-

Aromatic Region (δ 7.0-8.5 ppm): The protons on the unsubstituted benzene ring (H-5, H-6, H-7, and H-8) typically appear as a complex multiplet due to ortho- and meta-couplings. The protons on the substituted ring (H-1 and H-4) are chemically equivalent due to the molecule's symmetry and thus appear as a singlet.

-

Aliphatic Region (δ 2.0-3.0 ppm): The two methyl groups at positions 2 and 3 are also chemically equivalent and give rise to a sharp singlet, integrating to six protons. The downfield shift of this singlet is indicative of the methyl groups being attached to an aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of the non-equivalent carbon atoms in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~183.0 | C-9, C-10 (C=O) |

| ~144.0 | C-2, C-3 |

| ~134.0 | C-6, C-7 |

| ~133.5 | C-4a, C-9a |

| ~133.0 | C-8a, C-10a |

| ~127.0 | C-5, C-8 |

| ~126.5 | C-1, C-4 |

| ~20.5 | -CH₃ |

Note: The presented data is a representative spectrum in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, consistent with its symmetrical structure.

-

Carbonyl Carbons: The two carbonyl carbons (C-9 and C-10) are equivalent and appear at a characteristic downfield chemical shift of around 183 ppm.

-

Aromatic Carbons: The spectrum shows six signals for the twelve aromatic carbons. The carbons bearing the methyl groups (C-2 and C-3) are shifted downfield due to the substitution. The remaining aromatic carbons can be assigned based on their chemical environment and by comparison with data from similar anthraquinone structures.

-

Aliphatic Carbon: The two equivalent methyl carbons appear as a single signal in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[3]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Data Presentation: FTIR Spectrum of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H stretch |

| ~2925 | Weak | Aliphatic C-H stretch |

| ~1675 | Strong | C=O stretch (quinone) |

| ~1595 | Medium | C=C stretch (aromatic) |

| ~1330 | Medium | C-H bend (methyl) |

| ~940 | Medium | C-H out-of-plane bend |

Note: The presented data is a representative spectrum obtained using a KBr pellet.

Interpretation of the IR Spectrum

The IR spectrum of this compound provides key information confirming its chemical identity.

-

Carbonyl Stretch: The most prominent feature is the strong absorption band around 1675 cm⁻¹, which is characteristic of the conjugated ketone (C=O) stretching vibration of the quinone system.

-

Aromatic C-H and C=C Stretches: The presence of the aromatic rings is confirmed by the weak C-H stretching vibrations above 3000 cm⁻¹ and the medium intensity C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretches and Bends: The methyl groups give rise to weak C-H stretching bands just below 3000 cm⁻¹ and characteristic bending vibrations at lower wavenumbers.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet technique is a common method for obtaining high-quality IR spectra of solid samples.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for FTIR spectroscopic analysis.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly informative.

Data Presentation: UV-Vis Spectrum of this compound

| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~255 | ~45,000 | Ethanol | π → π* transition |

| ~275 | ~20,000 | Ethanol | π → π* transition |

| ~330 | ~5,000 | Ethanol | n → π* transition |

Note: The presented data is representative. The position and intensity of absorption bands can be influenced by the solvent.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound in a polar solvent like ethanol typically shows two types of absorption bands.[4]

-

π → π* Transitions: Strong absorption bands in the shorter wavelength UV region (around 255 and 275 nm) are attributed to π → π* electronic transitions within the conjugated aromatic system.

-

n → π* Transition: A weaker absorption band at a longer wavelength (around 330 nm) is characteristic of the n → π* transition of the non-bonding electrons of the carbonyl oxygens. This band is responsible for the pale yellow color of the compound.

Experimental Protocol: UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

From the stock solution, prepare a dilution that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

-

Set the desired wavelength range for scanning.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Caption: Workflow for UV-Vis spectroscopic analysis.

IV. Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy confirms the precise arrangement of atoms in the molecular skeleton. IR spectroscopy verifies the presence of key functional groups, particularly the quinone carbonyls. UV-Vis spectroscopy offers insights into the electronic structure of the conjugated system. Together, these techniques form an indispensable analytical toolkit for any researcher working with this important compound, ensuring the integrity and quality of their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. This compound. [Link]

-

ResearchGate. 1H NMR spectroscopic data of compounds 1-8 a. [Link]

-

BioCrick. This compound. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

The Good Scents Company. 2,3-dimethyl anthraquinone. [Link]

-

UMass Chan Medical School. Table of Characteristic IR Absorptions. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

UCLA Chemistry. IR Chart. [Link]

-

MySkinRecipes. This compound. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

Tchimou, N. et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 243. [Link]

-

ResearchGate. 13 C-NMR experimental chemical shifts for groups bonded to hydroquinone skeleton. [Link]

Sources

Introduction: The Significance of 2,3-Dimethylanthraquinone

An In-Depth Technical Guide to the Physicochemical Characterization of 2,3-Dimethylanthraquinone